molecular formula C7H9BrClN B1271924 3-Bromobenzylamine hydrochloride CAS No. 39959-54-1

3-Bromobenzylamine hydrochloride

Cat. No.: B1271924
CAS No.: 39959-54-1
M. Wt: 222.51 g/mol
InChI Key: UGEQUCUBWNAUJS-UHFFFAOYSA-N
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Description

3-Bromobenzylamine hydrochloride is an organic compound with the molecular formula C7H8BrN·HCl. It is a white to off-white crystalline powder that is commonly used in organic synthesis and as an intermediate in the production of various chemicals. The compound is known for its reactivity due to the presence of both bromine and amine functional groups, making it a valuable building block in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzylamine hydrochloride can be synthesized through the reduction of 3-bromobenzaldehyde. The process involves the following steps:

    Reduction of 3-bromobenzaldehyde: In a hydrogenation kettle, 3-bromobenzaldehyde is dissolved in methanol, and a Raney nickel catalyst is added. Ammonia water is then introduced, and the mixture is subjected to hydrogen replacement reaction at 30°C and 2 atm hydrogen pressure for 4 hours.

    Formation of hydrochloride salt: The 3-bromobenzylamine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzylamine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzylamines.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form benzylamine derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted benzylamines
  • Nitroso or nitro derivatives
  • Reduced benzylamine derivatives

Scientific Research Applications

3-Bromobenzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-bromobenzylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

3-Bromobenzylamine hydrochloride can be compared with other benzylamine derivatives:

Uniqueness: The presence of the bromine atom at the meta position in this compound provides unique reactivity patterns, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

(3-bromophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEQUCUBWNAUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369312
Record name 3-Bromobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-54-1
Record name 3-Bromobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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